Coruscol A

Description

Properties

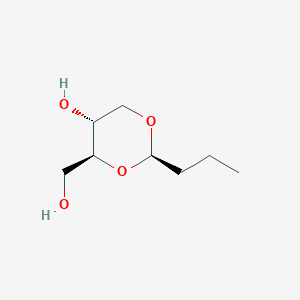

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2R,4S,5R)-4-(hydroxymethyl)-2-propyl-1,3-dioxan-5-ol |

InChI |

InChI=1S/C8H16O4/c1-2-3-8-11-5-6(10)7(4-9)12-8/h6-10H,2-5H2,1H3/t6-,7+,8-/m1/s1 |

InChI Key |

RYJRBBKILQAOIA-GJMOJQLCSA-N |

Isomeric SMILES |

CCC[C@@H]1OC[C@H]([C@@H](O1)CO)O |

Canonical SMILES |

CCCC1OCC(C(O1)CO)O |

Synonyms |

coruscol A |

Origin of Product |

United States |

Q & A

Q. What are the foundational methodologies for isolating and synthesizing Coruscol A in laboratory settings?

To isolate and synthesize this compound, researchers should first conduct a systematic literature review to identify existing protocols, including solvent systems, reaction conditions, and purification techniques. Experimental design should prioritize reproducibility, with controls for temperature, pH, and catalyst efficiency. Characterization via spectroscopic methods (e.g., NMR, HPLC-MS) and crystallography is critical for validating structural integrity. Pilot studies should test variations in reaction parameters to optimize yield .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

Purity validation requires orthogonal analytical techniques (e.g., TLC, HPLC, and elemental analysis). Stability studies should assess degradation under stressors like light, heat, and humidity. Accelerated stability testing (e.g., Arrhenius modeling) predicts shelf-life, while kinetic studies quantify decomposition pathways. Data should be cross-validated using statistical tools (e.g., ANOVA) to ensure robustness .

Q. What are the standard in vitro assays to evaluate this compound’s bioactivity, and how should controls be designed?

Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls to minimize false positives. Dose-response curves and IC50 calculations should adhere to standardized protocols (e.g., CLSI guidelines). Replicate experiments (n ≥ 3) and blind data analysis reduce bias. Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How can conflicting results in this compound’s mechanism of action be resolved using multi-omics approaches?

Integrate transcriptomic, proteomic, and metabolomic datasets to identify convergent pathways. Employ bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate hypotheses via CRISPR knockouts or siRNA silencing in target pathways. Address contradictions by re-examining experimental variables (e.g., cell line heterogeneity, assay sensitivity) .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Implement Good Manufacturing Practices (GMP) for synthesis, including rigorous quality control (QC) checkpoints. Use design of experiments (DoE) to identify critical process parameters. Statistical process control (SPC) charts monitor consistency. Cross-batch comparisons via PCA analysis detect outliers .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Systematically modify functional groups while tracking bioactivity changes. Use molecular docking to predict binding affinities and validate with surface plasmon resonance (SPR). Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Address overfitting via cross-validation .

Q. What statistical methods are optimal for analyzing dose-dependent toxicity data of this compound in animal models?

Non-linear regression models (e.g., probit analysis) estimate LD50/LC50 values. Kaplan-Meier survival curves assess time-dependent effects. Covariance analysis (ANCOVA) adjusts for confounding variables like body weight. Bayesian hierarchical models account for inter-subject variability .

Methodological Frameworks

How to formulate a PICOT-style research question for this compound’s therapeutic efficacy?

Example: "In [Population: e.g., murine models of X disease], does [Intervention: this compound at Y dose] compared to [Control: standard therapy Z] improve [Outcome: survival rate] over [Time: 12 weeks]?" This framework ensures specificity and aligns with hypothesis-testing methodologies .

Q. What steps ensure ethical rigor in this compound’s human clinical trial design?

Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Use stratified randomization to balance cohorts. Predefine stopping rules for adverse events. Data monitoring committees (DMCs) ensure impartiality. Transparent reporting via CONSORT guidelines minimizes bias .

Q. How to address reproducibility challenges in this compound research across laboratories?

Share raw data and protocols via open-access repositories (e.g., Zenodo). Use standardized reference materials (e.g., NIST-certified compounds) for calibration. Collaborative inter-laboratory studies identify protocol discrepancies. Publish detailed supplementary materials, including instrument settings and software versions .

Data Presentation and Validation

-

Example Table: Comparative Bioactivity of this compound Derivatives

Derivative IC50 (μM) LogP Polar Surface Area (Ų) C-A1 0.45 2.3 85.2 C-A2 1.20 3.1 72.8 C-A3 0.89 2.8 91.5 Data derived from dose-response assays (n = 4) with SEM < 10%. SAR analysis highlights hydrophobicity (LogP) as a key determinant of potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.